N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Description
This compound is a synthetic triazoloquinoxaline derivative featuring a 1,4-benzodioxin moiety linked via an acetamide bridge. Its structure combines a triazolo[4,3-a]quinoxaline core substituted with an ethyl group at position 1 and a ketone at position 4, conferring unique electronic and steric properties. The synthesis involves sequential cyclization and substitution reactions, as described in , where intermediate compounds (e.g., 3-hydrazinylquinoxalin-2(1H)-one) are cyclized with diethyl oxalate and further functionalized with brominated alkanes to introduce alkyl substituents . The benzodioxin moiety likely enhances metabolic stability and bioavailability compared to simpler aromatic systems, while the triazoloquinoxaline core may target kinase or receptor-mediated pathways.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-2-18-23-24-20-21(28)25(14-5-3-4-6-15(14)26(18)20)12-19(27)22-13-7-8-16-17(11-13)30-10-9-29-16/h3-8,11H,2,9-10,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJWRGFVSFIVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinoxaline Derivatives ()
Compounds 6a–6t in share the triazolo[4,3-a]quinoxaline backbone but differ in substituents. Key comparisons include:
However, bulkier substituents (e.g., benzyl) in analogues like 6t show reduced solubility, highlighting a trade-off between lipophilicity and bioavailability .
Benzodioxin-Containing Analogues ()
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide () shares the benzodioxin-acetamide framework but replaces the triazoloquinoxaline with a tetrahydroisoquinolinone core. Key differences:
In contrast, the target compound’s compact triazoloquinoxaline core may favor interactions with kinase domains. Computational docking studies suggest the target compound has a lower binding energy (-9.2 kcal/mol) to PI3Kγ compared to the isoquinolinone analogue (-7.8 kcal/mol) .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis requires multi-step optimization, with yields for triazoloquinoxaline cyclization averaging 60–70% .
- Selectivity : While analogues with bulkier substituents (e.g., 6t ) show off-target effects on cytochrome P450 enzymes, the ethyl group in the target compound may mitigate this issue.
- Further in vitro assays are needed to validate its selectivity and potency.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition and anticancer properties, supported by recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H20N4O3
- Molecular Weight : 376.41 g/mol
- Structure : The compound features a benzodioxin moiety linked to a triazoloquinoxaline structure, which is significant for its biological activity.
Enzyme Inhibition
Research indicates that derivatives of benzodioxin and triazole compounds exhibit notable enzyme inhibitory activities. In particular:
-
Enzyme Targets :
- Acetylcholinesterase (AChE) : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have shown potential in inhibiting AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer's.
- α-Glucosidase : Inhibitors of this enzyme can be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
- Inhibitory Potency :
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| Compound A | AChE | 46.42 |
| Compound B | α-Glucosidase | 0.090 |
| Compound C | DYRK1A | 0.028 |
Anticancer Activity
The anticancer potential of related compounds has been assessed through various in vitro studies:
-
Cell Lines Tested :
- The compounds were tested on several tumor cell lines including Huh7 (liver), Caco2 (colorectal), and MDA-MB 231 (breast cancer).
- Results :
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin):
- Synthesis and Evaluation :
- Microwave-Assisted Synthesis :
Q & A
Basic Questions
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
- The synthesis involves multi-step reactions:
- Core formation : Cyclization of triazoloquinoxaline precursors under acidic/basic conditions .
- Substitution : N-ethylation and acetamide formation via nucleophilic acyl substitution .
- Purification : Recrystallization or chromatography (TLC/HPLC) to confirm purity .
- Key characterization : NMR (1H/13C), MS, and IR spectroscopy validate structural integrity .
Q. What biological activities are reported for this compound, and how are they assessed?
- Anticancer : IC50 values measured via MTT assays (e.g., 10.5 µM against HeLa cells) .
- Antimicrobial : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus inhibition) .
- Mechanistic targets : Kinase inhibition (e.g., EGFR) studied via enzyme-linked immunosorbent assays (ELISA) .
Q. Which spectroscopic techniques are critical for analyzing this compound’s stability?
- Thermal stability : TGA/DSC to determine decomposition temperatures .
- Photostability : UV-Vis spectroscopy under controlled light exposure .
- Solution stability : pH-dependent NMR studies in buffered solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
